REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][C:12]([C:14]#N)=[CH:13][C:8]=2[N:7]=[N:6]1.C(O)=[O:17]>O>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH:14]=[O:17])=[CH:13][C:8]=2[N:7]=[N:6]1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OCCCN1N=NC2=C1C=CC(=C2)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCN1N=NC2=C1C=CC(=C2)C#N
|
Name
|
Ni Al
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.55 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 90° C. for 2.5 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation 10 ml of 2N NaOH and 10 ml of EtOH
|
Type
|
ADDITION
|
Details
|
are added to the residue
|
Type
|
STIRRING
|
Details
|
the system is stirred at rt for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
by addition of 2N HCl
|
Type
|
EXTRACTION
|
Details
|
the system is extracted thoroughly with ethyl acetate
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1N=NC2=C1C=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |